1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
This compound belongs to the dihydropyrrolo[1,2-a]pyrazine class, characterized by a bicyclic scaffold combining pyrrole and pyrazine moieties. Its structure features a pyridin-3-yl substituent at position 1 and a 3,4,5-trimethoxyphenyl carboxamide group at position 2 (Fig. 1). The synthesis of such derivatives often employs palladium-catalyzed cross-coupling reactions, as demonstrated for analogous dihydropyrrolo[1,2-a]pyrazines .
Properties
IUPAC Name |
1-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-18-12-16(13-19(29-2)21(18)30-3)24-22(27)26-11-10-25-9-5-7-17(25)20(26)15-6-4-8-23-14-15/h4-9,12-14,20H,10-11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVUKGUUKVDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Given its structural features, it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or inhibition of enzymatic activity.
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown.
Result of Action
Given its potential for interacting with a variety of targets, it could have multiple effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Effects
Aromatic Substitutions
- Pyridin-3-yl vs. Pyridin-4-yl : describes N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide , where the pyridin-4-yl group may alter dipole interactions compared to the target compound’s pyridin-3-yl substituent .
- Trimethoxyphenyl vs. Methoxyphenyl: The 3,4,5-trimethoxyphenyl group in the target compound (vs.
Carboxamide vs. Carbothioamide
The carboxamide group in the target compound contrasts with carbothioamide derivatives (e.g., ), where sulfur replaces oxygen. This substitution may reduce hydrogen-bonding capacity but improve metabolic stability .
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